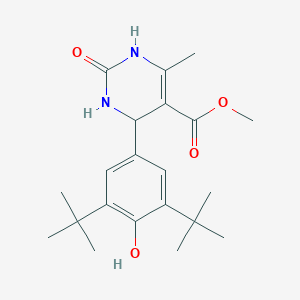

Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Beschreibung

Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a sterically hindered 3,5-di-tert-butyl-4-hydroxyphenyl substituent.

Eigenschaften

Molekularformel |

C21H30N2O4 |

|---|---|

Molekulargewicht |

374.5 g/mol |

IUPAC-Name |

methyl 4-(3,5-ditert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C21H30N2O4/c1-11-15(18(25)27-8)16(23-19(26)22-11)12-9-13(20(2,3)4)17(24)14(10-12)21(5,6)7/h9-10,16,24H,1-8H3,(H2,22,23,26) |

InChI-Schlüssel |

HMXPCWMYCMTPFV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-4-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat beinhaltet typischerweise die Reaktion von 2,6-Di-tert-butylphenol mit Methylacrylat unter basischen Bedingungen. Dimethylsulfoxid wird in dieser Reaktion häufig als Promotor verwendet . Die Reaktionsbedingungen umfassen die Einhaltung einer bestimmten Temperatur und eines bestimmten pH-Werts, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion dieser Verbindung die großtechnische Synthese unter optimierten Reaktionsbedingungen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Der Prozess kann Schritte wie Kristallisation, Filtration und Trocknung umfassen, um das Endprodukt in reiner Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-4-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinonen und anderen Oxidationsprodukten oxidiert werden.

Reduktion: Sie kann zu Hydrochinonen reduziert werden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der phenolischen Hydroxylgruppe.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um den gewünschten Reaktionsweg zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate der ursprünglichen Verbindung, wie Chinone, Hydrochinone und substituierte Phenole .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkungen hauptsächlich durch ihre antioxidativen Eigenschaften. Sie fängt freie Radikale ab und hemmt oxidative Kettenreaktionen, wodurch Materialien und biologische Systeme vor oxidativem Schaden geschützt werden. Die molekularen Ziele umfassen reaktive Sauerstoffspezies (ROS) und andere freie Radikale, und die beteiligten Wege umfassen die Hemmung der Lipidperoxidation und die Stabilisierung freier Radikale.

Wirkmechanismus

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits oxidative chain reactions, thereby protecting materials and biological systems from oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved include the inhibition of lipid peroxidation and stabilization of free radicals .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Key structural analogs differ in aryl substituents, oxidation state (oxo vs. thioxo), and ester groups (methyl vs. ethyl). Below is a comparative analysis:

Table 1: Structural and Physical Property Comparison

Crystallographic and Conformational Differences

- Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-...: Crystal data (monoclinic P21/c, Z = 4, V = 1684.23 ų) reveal a planar tetrahydropyrimidine ring with intramolecular hydrogen bonding (N–H···O), stabilizing the structure .

- Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-...: Exists as a monohydrate, where water molecules mediate intermolecular O–H···O interactions, enhancing lattice stability .

Biologische Aktivität

Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as a dihydropyrimidone derivative) is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, particularly focusing on its role as a thymidine phosphorylase inhibitor and its implications in cancer treatment.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with multiple substituents that enhance its biological activity. The presence of the bulky di-tert-butyl and hydroxyphenyl groups is notable for their role in modulating the compound's interactions with biological targets.

Thymidine Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme involved in the salvage pathway of nucleotide metabolism and is implicated in tumor growth and metastasis. The overexpression of TP can lead to increased angiogenesis, making it a target for cancer therapy.

Key Findings:

- Inhibition Potency: Studies have demonstrated that several dihydropyrimidone derivatives exhibit significant inhibitory activity against TP. For instance, compound 12 showed an IC50 value of 303.5 ± 0.40 µM , indicating effective inhibition compared to standard inhibitors like 7-deazaxanthine (IC50 = 41.0 ± 1.63 µM ) .

- Mechanism of Action: Molecular docking studies suggest that these compounds act as non-competitive inhibitors of TP, binding to sites distinct from the substrate-binding site .

Cytotoxicity Studies

Cytotoxicity assessments against mouse fibroblast (3T3) cells revealed that these compounds are generally non-toxic at the concentrations tested, which is promising for their therapeutic application .

Study 1: Dihydropyrimidone Derivatives as Anti-Cancer Agents

A comprehensive study evaluated various dihydropyrimidone derivatives for their TP inhibitory activity. Among the tested compounds, several showed over 50% inhibition , with detailed kinetic studies confirming their non-competitive inhibition mode.

| Compound | IC50 (µM) | Mode of Inhibition |

|---|---|---|

| Compound 1 | 314.0 ± 0.90 | Non-competitive |

| Compound 12 | 303.5 ± 0.40 | Non-competitive |

| Compound 33 | 322.6 ± 1.60 | Non-competitive |

This study highlights the potential for these compounds to be optimized further for enhanced potency and selectivity against TP .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of these compounds indicated that modifications on the pyrimidine ring significantly impact their inhibitory activity. For example, substituents such as bromine or methoxy groups were found to enhance activity compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.